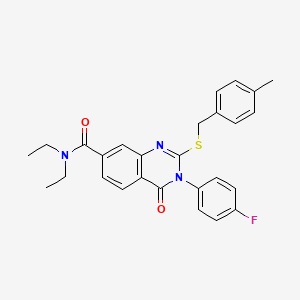

N,N-diethyl-3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N,N-Diethyl-3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic core structure with a ketone at position 4, a 4-fluorophenyl group at position 3, a 4-methylbenzylthioether at position 2, and a diethyl carboxamide at position 5. The compound’s structural complexity arises from its sulfur-containing substituent and fluorinated aromatic moiety, which are critical for modulating physicochemical properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

N,N-diethyl-3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)20-10-15-23-24(16-20)29-27(34-17-19-8-6-18(3)7-9-19)31(26(23)33)22-13-11-21(28)12-14-22/h6-16H,4-5,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYSCXCHRCWSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C27H26FN3O2S |

| Molecular Weight | 475.6 g/mol |

| CAS Number | 1115332-23-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Recent studies indicate that quinazoline derivatives, including the compound , exhibit a range of biological activities primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been highlighted:

- Inhibition of Enzymes : Quinazoline derivatives have been shown to inhibit soluble epoxide hydrolase (sEH) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes and leukotriene biosynthesis. For instance, a related study demonstrated that certain quinazolinone derivatives effectively inhibited leukotriene formation at concentrations as low as 10 µM .

- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies show that some quinazoline derivatives can induce apoptosis and cell cycle arrest in cancer cells, particularly in breast and lung cancer models .

- Targeting Receptor Tyrosine Kinases : These compounds often act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are implicated in tumor growth and metastasis. The inhibition of these pathways can lead to reduced tumor proliferation and enhanced apoptosis .

Antitumor Effects

In vitro studies have shown that quinazoline derivatives possess significant anticancer properties. For example:

- Cytotoxicity Assays : Compounds were tested against human cancer cell lines MCF7 (breast cancer) and A549 (lung cancer), demonstrating IC50 values indicating potent anticancer activity .

- Mechanistic Insights : Research indicates that these compounds can modulate key apoptotic markers such as p53 and Bcl-2, leading to increased apoptosis in tumor cells .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory mediators has been explored:

- Inhibition Studies : Quinazoline derivatives were tested for their ability to inhibit TNF-alpha production in response to lipopolysaccharide (LPS) stimulation in HL-60 cells, showcasing their potential as anti-inflammatory agents .

Case Studies

- Study on Selective sEH Inhibition : A specific study focused on quinazolinone derivatives showed that certain modifications led to enhanced selectivity for sEH inhibition, suggesting structural features critical for biological activity .

- Cytotoxicity Against Cancer Cells : Another study assessed a series of quinazoline derivatives against various cancer cell lines, revealing that modifications at specific positions significantly affected their cytotoxic potency, with some compounds achieving IC50 values below 1 µM against MCF7 cells .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

The compound shares structural similarities with other quinazolinone derivatives reported in the literature. A comparative analysis is presented below:

Key Observations :

- Position 2 : The 4-methylbenzylthio group in the target compound enhances lipophilicity compared to sulfonamide (Compound 11) or hydrazide (Compound 4) substituents. This may improve membrane permeability but reduce aqueous solubility.

- Position 3: The 4-fluorophenyl group is a bioisostere commonly used to enhance metabolic stability relative to non-fluorinated analogues (e.g., phenyl in Compound 4) .

- Position 7 : The N,N-diethyl carboxamide introduces steric bulk and electron-donating effects, contrasting with the simpler acetamide (Compound 11) or hydrazide (Compound 4) groups.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound’s thioether group would exhibit C–S stretching at ~700–800 cm⁻¹, while the carbonyl (C=O) at position 4 appears at ~1660–1680 cm⁻¹, consistent with quinazolinone derivatives .

- NMR: The diethyl carboxamide’s protons would appear as a triplet (CH₂CH₃, δ ~1.2 ppm) and quartet (NCH₂, δ ~3.4 ppm), distinguishing it from monosubstituted amides .

- Solubility : The 4-methylbenzylthio and diethyl groups likely reduce aqueous solubility compared to sulfonamide-containing analogues (e.g., Compound 11) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.